4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
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Overview
Description
4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring and multiple sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine core. The furan-2-ylmethyl and 5-methylthiophen-2-yl sulfonyl groups are then introduced through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and strong bases.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural complexity allows it to interact with various biological targets.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to modulate biological pathways makes it a candidate for therapeutic research.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which 4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine exerts its effects depends on its molecular targets and pathways. The sulfonyl groups may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
4-((Furan-2-ylmethyl)amino)benzoic acid
N'-acryloyl-N'-phenylfuran-2-carbohydrazide
N-(Furan-2-ylmethyl)quinazolin-4-amine
Uniqueness: Compared to these similar compounds, 4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine stands out due to its unique combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S3/c1-12-4-5-15(22-12)24(19,20)16-8-6-14(7-9-16)23(17,18)11-13-3-2-10-21-13/h2-5,10,14H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSQLYKNQGGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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